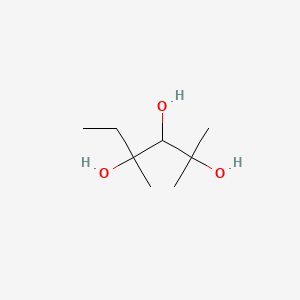
2,4-Dimethylhexane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylhexane-2,3,4-triol is an organic compound with the molecular formula C8H18O3 It is a branched alkane with three hydroxyl groups attached to the second, third, and fourth carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhexane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylhexane using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The process may also involve purification steps to isolate the desired triol from by-products.
化学反应分析
Types of Reactions: 2,4-Dimethylhexane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
2,4-Dimethylhexane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethylhexane-2,3,4-triol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
相似化合物的比较
2,4-Dimethylhexane: A similar compound without hydroxyl groups, used for comparison in studies of hydroxylation.
2,3,4-Trihydroxyhexane: A compound with a similar structure but different substitution pattern, used to study the effects of hydroxyl group positioning.
2,4-Dimethylpentane-2,3,4-triol: A compound with a shorter carbon chain, used to compare the effects of chain length on reactivity and properties.
Uniqueness: 2,4-Dimethylhexane-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and methyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
135575-37-0 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2,4-dimethylhexane-2,3,4-triol |
InChI |
InChI=1S/C8H18O3/c1-5-8(4,11)6(9)7(2,3)10/h6,9-11H,5H2,1-4H3 |
InChI 键 |
SBNZEELAPMRROC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(C(C)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


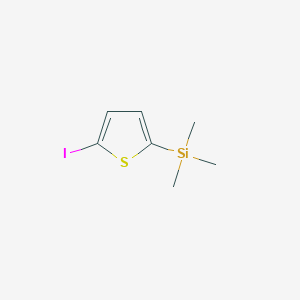
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
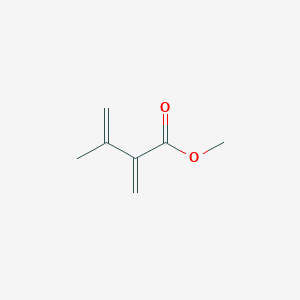
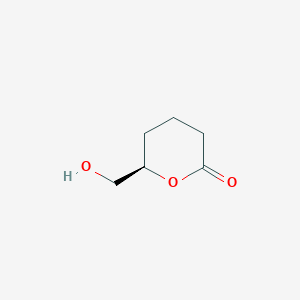
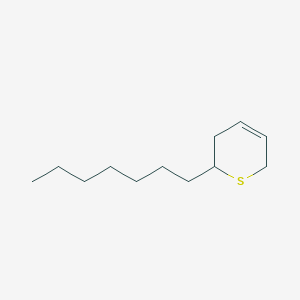

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
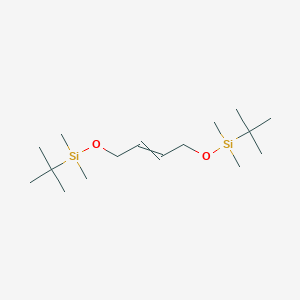
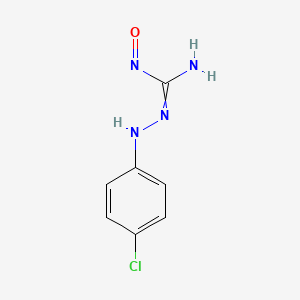
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
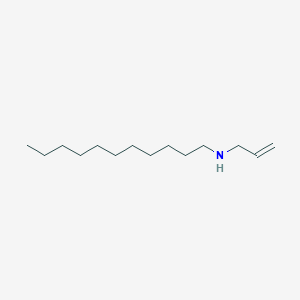
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
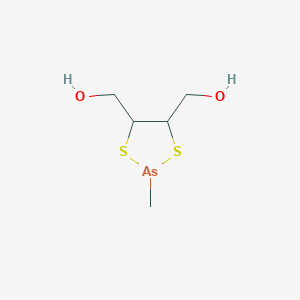
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
